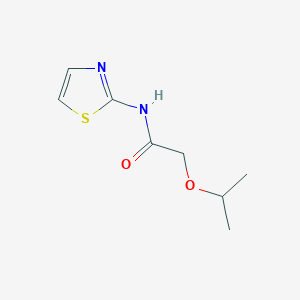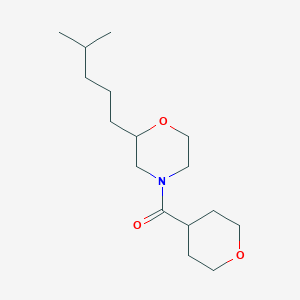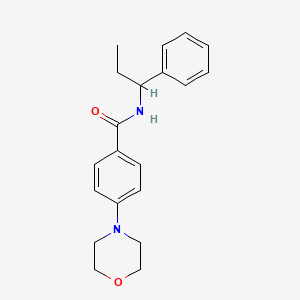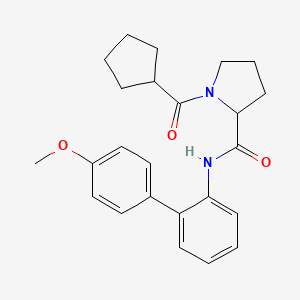![molecular formula C12H18ClNO2 B6068258 [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)
[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as BAMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMM is a derivative of amphetamine and belongs to the class of compounds known as phenethylamines.
Wirkmechanismus
The exact mechanism of action of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, cognition, and movement. [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride may also modulate the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the functioning of the central nervous system.
Biochemical and Physiological Effects
[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-inflammatory effects. [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory effects, which may be useful in the treatment of a wide range of diseases. Another advantage of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is its relatively low toxicity, which makes it a promising candidate for further research.
However, there are also some limitations to using [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in lab experiments. One limitation is its relatively low potency compared to other compounds with similar therapeutic applications. Another limitation is the lack of clinical studies on the safety and efficacy of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in humans.
Zukünftige Richtungen
There are several future directions for research on [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Finally, clinical studies on the safety and efficacy of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in humans are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride involves the condensation of 4-methoxyphenol with 2-butanone to form 4-(4-methoxyphenoxy)butan-2-one. This intermediate is then reacted with methylamine to yield [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;/h3-8,13H,9-10H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCRACVBUPUDO-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CCOC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/COC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-chloro-3-[(4-pyridinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B6068178.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(2-pyridinylmethyl)ethanamine](/img/structure/B6068186.png)
![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
![4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6068203.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)


![methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6068246.png)


![1-benzyl-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068267.png)

![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)